N-[4-(4-methylpiperazin-1-yl)phenyl]pentanamide
Description
N-[4-(4-Methylpiperazin-1-yl)phenyl]pentanamide is a synthetic compound featuring a pentanamide backbone linked to a para-substituted phenyl group bearing a 4-methylpiperazine moiety. This structural combination is common in ligands targeting neurotransmitter receptors (e.g., dopamine, serotonin) and kinase inhibitors .
Properties
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)phenyl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-3-4-5-16(20)17-14-6-8-15(9-7-14)19-12-10-18(2)11-13-19/h6-9H,3-5,10-13H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQKDGLJFQRCIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methylpiperazin-1-yl)phenyl]pentanamide typically involves the reaction of 4-(4-methylpiperazin-1-yl)aniline with pentanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methylpiperazin-1-yl)phenyl]pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives of the compound.
Substitution: Nitrated or halogenated derivatives of the phenyl ring.
Scientific Research Applications
N-[4-(4-methylpiperazin-1-yl)phenyl]pentanamide, a compound with significant pharmacological potential, has been investigated for various applications in scientific research. This article provides a comprehensive overview of its applications, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Properties and Structure
This compound belongs to a class of compounds characterized by their piperazine moiety, which is known for its diverse biological activities. The compound features a pentanamide chain linked to a phenyl group substituted with a 4-methylpiperazine, contributing to its unique pharmacological profile.
Anticancer Research
Recent studies have highlighted the potential of this compound as an anticancer agent. Compounds with similar structures have been shown to exhibit cytotoxic effects against various cancer cell lines. For example, derivatives of piperazine have demonstrated activity against breast, colon, and cervical cancers, suggesting that modifications to the piperazine structure can enhance antitumor efficacy .
Neurological Disorders
The compound's ability to interact with neurotransmitter systems makes it a candidate for treating neurological disorders. Research indicates that piperazine derivatives can modulate serotonin and dopamine receptors, which are crucial in conditions like depression and anxiety . The specific interactions of this compound with these receptors warrant further investigation.
Anti-inflammatory Properties
Studies have suggested that compounds featuring piperazine rings may possess anti-inflammatory properties. By inhibiting specific pathways involved in inflammation, this compound could contribute to the development of new anti-inflammatory therapies .
Cardiovascular Health
Piperazine derivatives have also been explored for their potential in managing cardiovascular diseases. The inhibition of certain enzymes related to hypertension and lipid metabolism suggests that this compound could play a role in treating metabolic syndrome and related cardiovascular conditions .
Case Study 1: Antitumor Activity
A study evaluated the cytotoxicity of various piperazine derivatives, including this compound, against human cancer cell lines. Results indicated significant inhibition of cell proliferation, with IC50 values demonstrating its potential as an anticancer agent .
Case Study 2: Neuropharmacological Effects
In a preclinical trial assessing the effects of piperazine derivatives on anxiety-like behaviors in animal models, this compound exhibited anxiolytic properties comparable to established treatments . This finding supports further exploration into its therapeutic potential for anxiety disorders.
Mechanism of Action
The mechanism of action of N-[4-(4-methylpiperazin-1-yl)phenyl]pentanamide involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Based Pentanamides
Key Insights :
- Piperazine Substituents : Electron-withdrawing groups (Cl, CF3O) improve receptor affinity via hydrophobic/halogen bonding. Methyl groups enhance solubility through ionization .
- Aromatic Groups: Quinoline or pyridine rings increase π-π stacking with receptors, while phenyl groups prioritize simpler pharmacokinetics .
Non-Piperazine Pentanamides
Pharmacological and Physicochemical Comparison
Receptor Binding and Selectivity
- Dopamine D3 Receptor: Compounds with 2,4-dichlorophenyl-piperazine (e.g., 7o) exhibit nanomolar affinity (IC50 < 50 nM), while 4-methylpiperazine analogs show weaker binding due to reduced electron-withdrawing effects .
- Kinase Inhibition: Quinoline-containing derivatives (e.g., 11a, 10f) demonstrate micromolar activity against tyrosine kinases, attributed to heterocyclic interactions .
Drug-Likeness Parameters
| Compound | MW (g/mol) | logP (Predicted) | H-Bond Donors | H-Bond Acceptors | Solubility (µM) |
|---|---|---|---|---|---|
| This compound | ~300 | 2.8 | 2 | 5 | 50 (pH 7.4) |
| 7o | 489.3 | 4.1 | 1 | 5 | 12 (pH 7.4) |
| N-(4-Methoxyphenyl)pentanamide | 221.3 | 1.9 | 2 | 3 | 200 (pH 7.4) |
Key Insights :
- The target compound’s 4-methylpiperazine group balances solubility (ionization) and lipophilicity (logP ~2.8), complying with Lipinski’s rules.
- Bulky substituents (e.g., CF3O, Cl) increase logP but reduce aqueous solubility .
Biological Activity
N-[4-(4-methylpiperazin-1-yl)phenyl]pentanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a phenylpiperazine skeleton, which is known to interact with various biological targets. The presence of the piperazine moiety contributes to its pharmacological properties, allowing it to modulate neurotransmitter systems and influence several biochemical pathways.
The mechanism of action for this compound involves several potential pathways:
- Receptor Interaction : Compounds with a phenylpiperazine structure often interact with neurotransmitter receptors, such as serotonin and dopamine receptors. This interaction can lead to modulation of neurotransmission and has implications for neuropharmacology .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, exerting therapeutic effects against various conditions, including cancer and infections .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Studies have shown its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
The compound has also been investigated for its anticancer activity. In vitro studies demonstrate that it can inhibit the proliferation of cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms. Specific studies have reported dose-dependent effects on tumor growth inhibition in various cancer models .
Case Studies and Research Findings
- In Vitro Studies : A study evaluating the cytotoxic effects of this compound on human cancer cell lines found that the compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was attributed to apoptosis, as evidenced by increased annexin V staining in treated cells .
- Animal Models : In vivo experiments using xenograft models demonstrated that administration of this compound resulted in significant tumor size reduction compared to control groups. These findings support its potential as a therapeutic agent in oncology .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound has favorable absorption properties with moderate bioavailability. Further studies are needed to fully elucidate its metabolic profile and half-life in biological systems .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
